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  • Product: Ethyl 2-fluoro-3-nitrobenzoate
  • CAS: 1214379-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-3-nitrobenzoate from 2-fluoro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical research and development. The document details the prevalent synthetic pathways, with a primary focus on the Fischer-Speier esterification. It offers an in-depth analysis of the reaction mechanism, experimental parameters, and purification strategies. Furthermore, alternative esterification methodologies, including thionyl chloride-mediated and dicyclohexylcarbodiimide (DCC) coupling reactions, are discussed to provide a broader perspective on available synthetic routes. This guide is intended to serve as a practical resource for chemists in the pharmaceutical and fine chemical industries, offering detailed protocols, comparative data, and safety information to facilitate the efficient and safe synthesis of this important building block.

Introduction: The Significance of Ethyl 2-fluoro-3-nitrobenzoate in Medicinal Chemistry

Ethyl 2-fluoro-3-nitrobenzoate is a valuable scaffold in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom and the nitro group on the benzene ring imparts unique electronic properties that are often sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the introduction of diverse pharmacophores. Consequently, this compound serves as a critical starting material for the synthesis of complex heterocyclic systems and other targeted therapeutics. A robust and well-understood synthetic route to Ethyl 2-fluoro-3-nitrobenzoate is therefore of paramount importance for drug discovery and development programs.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for the synthesis of Ethyl 2-fluoro-3-nitrobenzoate from 2-fluoro-3-nitrobenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1]

Mechanistic Insights

The Fischer esterification is a reversible process, and therefore, reaction conditions are optimized to drive the equilibrium towards the formation of the ester product.[2] The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the 2-fluoro-3-nitrobenzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final product, Ethyl 2-fluoro-3-nitrobenzoate.

The electron-withdrawing nature of the fluorine and nitro groups on the aromatic ring can influence the reactivity of the carboxylic acid. The inductive effect of these substituents can increase the acidity of the carboxylic acid, but may also slightly decrease the nucleophilicity of the carbonyl oxygen, potentially affecting the rate of protonation. However, the Fischer esterification remains a highly effective method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

The following protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[3]

Materials:

  • 2-fluoro-3-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Dichloromethane (for extraction, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-nitrobenzoic acid in an excess of absolute ethanol (e.g., for every 1 gram of the acid, use approximately 10-15 mL of ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., for every 20 mL of ethanol, add approximately 1 mL of concentrated H₂SO₄)[3].

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice water. This will cause the crude ester to precipitate out of the solution.

  • Isolate the crude product by vacuum filtration and wash the solid with cold water.

  • For further purification, dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Ethyl 2-fluoro-3-nitrobenzoate.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure product.

Alternative Synthesis Pathways

While Fischer esterification is the most common method, other synthetic strategies can be employed, particularly when dealing with acid-sensitive substrates or when milder reaction conditions are required.

Thionyl Chloride Mediated Esterification

This method involves a two-step process where the carboxylic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethanol to form the ester.[4]

Mechanism:

  • Formation of the Acid Chloride: 2-fluoro-3-nitrobenzoic acid reacts with thionyl chloride to form 2-fluoro-3-nitrobenzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate this step.

  • Esterification: The highly reactive acid chloride then readily reacts with ethanol in the presence of a non-nucleophilic base (like pyridine) to afford Ethyl 2-fluoro-3-nitrobenzoate and pyridinium hydrochloride.

This method is advantageous as the reaction is not reversible and often proceeds with high yields. However, the use of thionyl chloride requires careful handling due to its corrosive and toxic nature.

Experimental Protocol:

  • To a solution of 2-fluoro-3-nitrobenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (in excess) and a catalytic amount of DMF.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the complete formation of the acid chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude acid chloride in a dry, inert solvent and cool the solution in an ice bath.

  • Slowly add a solution of ethanol and a base (e.g., pyridine or triethylamine) to the acid chloride solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up the reaction by washing with water, dilute acid (to remove the base), and brine.

  • Dry the organic layer and remove the solvent to yield the crude ester, which can then be purified by chromatography or recrystallization.

Dicyclohexylcarbodiimide (DCC) Coupling

DCC is a widely used coupling reagent that facilitates the formation of esters under mild conditions.[5] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.

Mechanism:

  • Activation of the Carboxylic Acid: DCC reacts with 2-fluoro-3-nitrobenzoic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by Ethanol: Ethanol then attacks the activated carbonyl group of the intermediate.

  • Formation of Ester and Dicyclohexylurea (DCU): The intermediate rearranges to form the desired ester and a stable byproduct, dicyclohexylurea (DCU). A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[1]

A major advantage of this method is its mild reaction conditions. However, the removal of the insoluble DCU byproduct can sometimes be challenging.

Experimental Protocol:

  • Dissolve 2-fluoro-3-nitrobenzoic acid, ethanol, and a catalytic amount of DMAP in a dry, aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add a solution of DCC in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

Parameter Fischer-Speier Esterification Thionyl Chloride Method DCC Coupling
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, thionyl chloride, alcohol, baseCarboxylic acid, alcohol, DCC, DMAP
Reaction Conditions High temperature (reflux)Moderate temperatureRoom temperature
Byproducts WaterSO₂, HCl, salt of the baseDicyclohexylurea (DCU)
Advantages Simple, inexpensive reagentsHigh yield, irreversible reactionMild conditions, suitable for sensitive substrates
Disadvantages Reversible, requires excess alcohol or water removal, harsh conditionsUse of hazardous reagents (SOCl₂), corrosive byproductsCost of DCC, removal of DCU byproduct can be difficult
Typical Yield Good to excellent (can be >90% with optimization)[6]High (often >90%)Good to high (70-95%)
Reaction Time 4-8 hours2-6 hours4-12 hours

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 2-fluoro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Ethyl 2-fluoro-3-nitrobenzoate: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Sulfuric Acid: Causes severe skin burns and eye damage.[10] It is a strong corrosive and oxidizing agent. Handle with extreme care.

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[11]

  • Thionyl Chloride: Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.

  • Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][7][10][11][12][13][14][15][16][17]

Conclusion

The synthesis of Ethyl 2-fluoro-3-nitrobenzoate from 2-fluoro-3-nitrobenzoic acid is a critical transformation in the production of valuable pharmaceutical intermediates. The Fischer-Speier esterification remains a robust and widely used method due to its simplicity and cost-effectiveness. However, for more sensitive substrates or when higher yields are paramount, alternative methods such as the thionyl chloride or DCC coupling routes offer viable and often superior alternatives. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and the nature of the starting material. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions and execute the synthesis of Ethyl 2-fluoro-3-nitrobenzoate with confidence and safety.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-fluoro-3-nitrobenzoic acid 2-fluoro-3-nitrobenzoic acid Reflux Reflux 2-fluoro-3-nitrobenzoic acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Work-up Work-up Reflux->Work-up Reaction Mixture Purification Purification Work-up->Purification Crude Product Ethyl 2-fluoro-3-nitrobenzoate Ethyl 2-fluoro-3-nitrobenzoate Purification->Ethyl 2-fluoro-3-nitrobenzoate Pure Product

Caption: A simplified workflow of the Fischer-Speier esterification process.

Reaction Mechanism of Fischer-Speier Esterification

Fischer_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate1 R-C(OH)(O+H-Et)OH Protonated_RCOOH->Tetrahedral_Intermediate1 + EtOH EtOH EtOH Tetrahedral_Intermediate2 R-C(OH)2(OEt) Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 - H+ Protonated_Intermediate R-C(O+H2)(OH)(OEt) Tetrahedral_Intermediate2->Protonated_Intermediate + H+ Protonated_Ester R-C(=O+Et)OH Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOEt Protonated_Ester->Ester - H+ H2O H2O

Caption: The key steps in the acid-catalyzed Fischer-Speier esterification mechanism.

References

  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (n.d.). Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2015). Journal of Physical Science, 26(2), 53–61. Retrieved from [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patent Application WO/2021/129543. Retrieved from [Link]

  • Production process of 2-fluoro-3-nitrobenzoic acid. (n.d.). Google Patents.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Ethanol. (n.d.). Carl Roth. Retrieved from [Link]

  • Safety Data Sheet: Sulphuric acid. (n.d.). Carl Roth. Retrieved from [Link]

  • 2-Fluoro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). Nat. Prod. Rep., 31, 1351-1363. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide. (n.d.). Google Patents.
  • Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl Roth. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: sulphuric acid ... %. (n.d.). Chemos. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Safety Data Sheet: Ethanol. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Ethanol - MATERIAL SAFETY DATA SHEET. (2024, January 18). E-revised. Retrieved from [Link]

  • Sulfuric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). J. Org. Chem., 82(6), 3245–3251. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Advances, 13(25), 17188-17196. Retrieved from [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-Fluoro-3-nitrobenzoic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols. (2020, June 3). Chem LibreTexts. Retrieved from [Link]

  • Ethyl benzoate.pdf. (2010, July 28). Harper College. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Interpretation of Ethyl 2-fluoro-3-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-fluoro-3-nitrobenzoate (C₉H₈FNO₄), a substituted aromatic ester of s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-fluoro-3-nitrobenzoate (C₉H₈FNO₄), a substituted aromatic ester of significant interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation grounded in fundamental principles. We will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who rely on rigorous structural elucidation to advance their work. Every piece of analysis is supported by authoritative references, ensuring scientific integrity and trustworthiness.

Molecular Structure and Predicted Spectroscopic Behavior

A robust interpretation begins with a clear understanding of the molecule's electronic and structural features. Ethyl 2-fluoro-3-nitrobenzoate possesses an ethyl ester group, a nitro group, and a fluorine atom attached to a benzene ring. These substituents create a unique electronic environment that dictates the molecule's spectroscopic signature.

  • Ester Group (-COOCH₂CH₃): This group introduces a carbonyl (C=O) and an aliphatic ethyl chain, which will produce characteristic signals in IR and NMR.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly deshields adjacent protons and carbons on the aromatic ring, shifting their NMR signals downfield. It also has highly characteristic IR stretching frequencies.

  • Fluorine Atom (-F): This electronegative atom also deshields its environment. Crucially, the ¹⁹F isotope (100% natural abundance, spin I=½) will couple with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns in the NMR spectra.

The interplay of these groups—the ortho-position of the fluorine to the ester, and the meta-position of the nitro group—creates a distinct and interpretable set of spectral data.

Caption: Molecular structure of Ethyl 2-fluoro-3-nitrobenzoate.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Ar-H6~8.1-8.3ddd1H³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5, ³J(H6-F) ≈ 8-10
Ar-H4~8.0-8.2ddd1H³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5-7, ⁵J(H4-H6) ≈ 1.5
Ar-H5~7.5-7.7t or td1H³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0, ⁵J(H5-F) may be small
-OCH₂-~4.4-4.5q2H³J(CH₂-CH₃) ≈ 7.1
-CH₃~1.4-1.5t3H³J(CH₃-CH₂) ≈ 7.1
Interpretation and Causality
  • Aromatic Region (7.5-8.3 ppm): The aromatic protons are significantly deshielded due to the cumulative electron-withdrawing effects of the ester, fluoro, and nitro groups.[1][2]

    • H6: This proton is ortho to the ester group and ortho to the fluorine atom. The strong ortho H-F coupling (³J_HF) and ortho H-H coupling to H5 will split this signal into a doublet of doublets. A smaller meta coupling to H4 may further split it into a doublet of doublet of doublets (ddd).

    • H4: This proton is ortho to the nitro group and meta to the fluorine atom. It will exhibit ortho coupling to H5 and a clear meta H-F coupling (⁴J_HF). This results in a complex multiplet, likely a ddd.

    • H5: This proton is situated between H4 and H6 and will be split by both via ortho coupling. This typically results in a triplet, assuming J(H5-H4) is similar to J(H5-H6).[3] Any small coupling to the fluorine (⁵J_HF) might broaden the peaks, resulting in a triplet of doublets (td).

  • Ethyl Group Region (1.4-4.5 ppm): This is a classic ethyl ester pattern.

    • Methylene (-OCH₂-): The quartet at ~4.4 ppm is deshielded by the adjacent oxygen atom. It is split into a quartet by the three protons of the methyl group (n+1 rule, 3+1=4).

    • Methyl (-CH₃): The triplet at ~1.4 ppm is a standard aliphatic signal. It is split into a triplet by the two protons of the methylene group (n+1 rule, 2+1=3). For a typical ethyl ester like ethyl benzoate, these signals appear at approximately 4.3 ppm and 1.3 ppm, respectively.[4]

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line unless coupled to another nucleus like ¹⁹F.

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J_CF, Hz)
C=O~163-165d³J_CF ≈ 3-5
C2-F~158-162d¹J_CF ≈ 250-260 (large)
C3-NO₂~145-148d²J_CF ≈ 15-20
C1~125-128d²J_CF ≈ 4-6
C4~130-133d³J_CF ≈ 2-4
C5~128-130s (or small d)⁴J_CF ≈ 1-2
C6~124-126d²J_CF ≈ 20-25
-OCH₂-~62-63s-
-CH₃~14-15s-
Interpretation and Causality
  • Aromatic & Carbonyl Region (124-165 ppm): Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[1]

    • C=O: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~164 ppm). It will show a small coupling to the fluorine atom (³J_CF).

    • C2-F: The carbon directly bonded to fluorine (C2) exhibits a very large one-bond coupling constant (¹J_CF), which is a definitive diagnostic feature. Its chemical shift is also moved significantly downfield due to the electronegativity of fluorine.

    • C3-NO₂ and C1: These carbons are adjacent to the fluorine (C2) and will therefore show significant two-bond C-F coupling (²J_CF). The carbon bearing the nitro group (C3) will be strongly deshielded.

    • C4, C5, C6: The remaining aromatic carbons will also show coupling to the fluorine, with the magnitude decreasing with the number of bonds separating them. These couplings are invaluable for assigning the specific signals to their respective carbons in the ring.

  • Aliphatic Region (14-63 ppm):

    • -OCH₂- & -CH₃: These signals appear in the expected upfield region for sp³ hybridized carbons. The -OCH₂- carbon is deshielded by the attached oxygen. For ethyl benzoate, these carbons appear at ~61 ppm and ~14 ppm.[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H StretchAromatic
2980-2850MediumC-H StretchAliphatic (Ethyl)
~1735StrongC=O StretchEster
~1540StrongN-O Asymmetric StretchNitro
~1350StrongN-O Symmetric StretchNitro
1300-1000Strong (Multiple)C-O Stretch & C-F StretchEster & Fluoroalkane
1600, 1450Medium-WeakC=C StretchAromatic Ring
Interpretation and Causality

The IR spectrum provides a clear fingerprint of the molecule's key functional groups.

  • Carbonyl (C=O) Stretch: A strong, sharp peak around 1735 cm⁻¹ is definitive for the ester carbonyl group. For α,β-unsaturated esters, this band typically appears between 1730-1715 cm⁻¹.[6]

  • Nitro (NO₂) Stretches: The presence of two very strong absorptions at ~1540 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) is the most unambiguous evidence for a nitro group.[7][8] These are some of the strongest absorptions in the IR spectrum.

  • C-F and C-O Stretches: The region between 1000-1300 cm⁻¹ is often complex, but it will contain strong bands corresponding to the C-O single bond stretches of the ester and the C-F stretch of the fluoroaromatic system.[6]

  • C-H Stretches: The distinction between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹) confirms the presence of both the benzene ring and the ethyl group.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

  • Molecular Formula: C₉H₈FNO₄

  • Molecular Weight: 213.16 g/mol

  • Monoisotopic Mass: 213.0437 Da

Predicted Fragmentation Pathway

The Electron Ionization (EI) mass spectrum is predicted to show a clear molecular ion peak (M⁺˙) at m/z = 213. The fragmentation will be driven by the functional groups.

  • Loss of Ethoxy Radical (•OCH₂CH₃): A primary fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of an acylium ion.

    • [C₉H₈FNO₄]⁺˙ (m/z 213) → [C₇H₃FNO₂]⁺ (m/z 168) + •OCH₂CH₃ (loss of 45 Da)

  • Loss of Ethene (C₂H₄): Another common pathway for ethyl esters is the loss of ethene via a McLafferty rearrangement, but this requires a gamma-hydrogen which is not present. However, loss of ethene from the molecular ion can still occur, leading to a carboxylic acid radical cation.

    • [C₉H₈FNO₄]⁺˙ (m/z 213) → [C₇H₄FNO₄]⁺˙ (m/z 185) + C₂H₄ (loss of 28 Da)

  • Loss of Nitro Group (•NO₂): Nitroaromatics commonly lose the nitro group.

    • [C₉H₈FNO₄]⁺˙ (m/z 213) → [C₉H₈FO₂]⁺ (m/z 167) + •NO₂ (loss of 46 Da)

  • Loss of Nitric Oxide (•NO): A rearrangement can lead to the expulsion of NO.

    • [C₉H₈FNO₄]⁺˙ (m/z 213) → [C₉H₈FO₃]⁺ (m/z 183) + •NO (loss of 30 Da)

The base peak in the spectrum is often the most stable fragment, which in this case is likely the acylium ion at m/z 168 or the fragment resulting from the loss of the nitro group at m/z 167.

M [M]⁺˙ m/z = 213 M_minus_45 [M - OCH₂CH₃]⁺ m/z = 168 M->M_minus_45 - 45 Da M_minus_46 [M - NO₂]⁺ m/z = 167 M->M_minus_46 - 46 Da M_minus_28 [M - C₂H₄]⁺˙ m/z = 185 M->M_minus_28 - 28 Da M_minus_30 [M - NO]⁺ m/z = 183 M->M_minus_30 - 30 Da

Caption: Predicted major fragmentation pathways for Ethyl 2-fluoro-3-nitrobenzoate in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-fluoro-3-nitrobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a 90° pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ = 77.16 ppm).

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and use a liquid sample cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates or the solvent-filled cell.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to the standard 70 eV.

    • Scan a mass range from m/z 40 to m/z 300 to ensure capture of the molecular ion and all relevant fragments.

    • The resulting data is plotted as relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of Ethyl 2-fluoro-3-nitrobenzoate. Each technique offers a unique and complementary piece of the structural puzzle: ¹H NMR elucidates the proton framework and connectivity, ¹³C NMR reveals the carbon backbone and the influence of fluorine coupling, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation behavior. This multi-technique approach represents the gold standard for chemical structure elucidation in modern research and development.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. General experimental procedures and spectral data for ethyl benzoate. [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Human Metabolome Database. (2024). 13C NMR Spectrum for Ethyl benzoate. [Link]

  • Rielly, M. et al. (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. PubMed Central. [Link]

Sources

Foundational

The Strategic Potential of Ethyl 2-fluoro-3-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds has become a cornerstone of rational drug design. Ethyl 2-fluoro-3-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds has become a cornerstone of rational drug design. Ethyl 2-fluoro-3-nitrobenzoate, a halogenated nitroaromatic compound, emerges as a highly versatile and reactive building block with significant potential for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the core attributes of Ethyl 2-fluoro-3-nitrobenzoate, detailing its synthesis, chemical reactivity, and, most importantly, its potential applications in medicinal chemistry. We will dissect the rationale behind its use as a precursor for key therapeutic agents, with a particular focus on kinase inhibitors and anti-inflammatory drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Advantage of Fluorine and Nitro Groups in Drug Design

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in medicinal chemistry. The deliberate introduction of specific functional groups is a key strategy to modulate the properties of a lead compound. Among these, the fluorine atom and the nitro group have proven to be exceptionally valuable.

The incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Its small size and high electronegativity can lead to improved membrane permeability and resistance to oxidative metabolism, thereby enhancing a drug's bioavailability and half-life.[2]

The nitro group , while sometimes associated with toxicity, is a crucial pharmacophore in its own right and, more frequently, serves as a versatile synthetic handle.[3] It is a strong electron-withdrawing group that can activate a molecule for certain reactions and can be readily reduced to a primary amine, a common functional group in a vast number of pharmaceuticals.

Ethyl 2-fluoro-3-nitrobenzoate strategically combines these two powerful functionalities on a benzoate scaffold, creating a molecule primed for diverse chemical transformations and subsequent biological applications. The ortho-positioning of the fluorine and nitro groups, in particular, sets up a unique electronic environment that dictates its reactivity and potential as a precursor to complex heterocyclic structures.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis.

Physicochemical Data
PropertyValueReference
Molecular FormulaC₉H₈FNO₄[4]
Molecular Weight213.16 g/mol [4]
AppearanceNot specified, likely a solid or oil
CAS Number1214379-18-6[4]
Hazard StatementsH301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)[4]
Synthetic Pathway

Ethyl 2-fluoro-3-nitrobenzoate is typically synthesized from its corresponding carboxylic acid, 2-fluoro-3-nitrobenzoic acid. This precursor is a valuable intermediate in its own right and its synthesis has been a subject of optimization.[5][6]

A common route to 2-fluoro-3-nitrobenzoic acid involves the nitration of 2-fluorotoluene followed by oxidation of the methyl group.[5] An alternative, patented method starts from o-methylphenol, proceeding through nitration, chlorination, fluorination, and final oxidation.[6]

Once 2-fluoro-3-nitrobenzoic acid is obtained, the synthesis of Ethyl 2-fluoro-3-nitrobenzoate is a straightforward Fischer esterification reaction.

Detailed Experimental Protocol: Fischer Esterification of 2-fluoro-3-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-fluoro-3-nitrobenzoate. Further purification can be achieved by column chromatography if necessary.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNA)

The key to the synthetic utility of Ethyl 2-fluoro-3-nitrobenzoate lies in the reactivity of its aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the adjacent nitro group makes the fluorine atom an excellent leaving group.

This predictable reactivity allows for the facile introduction of a wide range of nucleophiles at the C2 position, opening a gateway to a diverse library of substituted 3-nitrobenzoate derivatives.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Ethyl 2-fluoro-3-nitrobenzoate as a Versatile Building Block in Organic Synthesis

Abstract and Significance Ethyl 2-fluoro-3-nitrobenzoate has emerged as a cornerstone building block for synthetic chemists, particularly within the realms of medicinal chemistry and materials science. Its strategic arra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

Ethyl 2-fluoro-3-nitrobenzoate has emerged as a cornerstone building block for synthetic chemists, particularly within the realms of medicinal chemistry and materials science. Its strategic arrangement of functional groups—an ester, a nitro group, and a fluorine atom on an aromatic scaffold—provides a powerful toolkit for molecular elaboration. The electron-withdrawing nitro group profoundly influences the molecule's reactivity, primarily by activating the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr). This activation is the linchpin of its utility, allowing for the facile and regioselective introduction of a wide array of nucleophiles. Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an aniline derivative, which unlocks a secondary cascade of synthetic possibilities, including the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the key transformations of ethyl 2-fluoro-3-nitrobenzoate, complete with field-proven protocols and mechanistic insights to empower researchers in drug discovery and novel compound synthesis.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

Table 1: Physicochemical Properties of Ethyl 2-fluoro-3-nitrobenzoate

PropertyValueReference
CAS Number 1214379-18-6[1]
Molecular Formula C₉H₈FNO₄[1]
Molecular Weight 213.16 g/mol [1]
Appearance Pale yellow solid or oil[2]
Storage Sealed in dry, room temperature[1]

Safety and Handling: Ethyl 2-fluoro-3-nitrobenzoate and its derivatives are classified as hazardous.[1] Users should consult the Safety Data Sheet (SDS) prior to handling. As a general precaution for related nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary value of ethyl 2-fluoro-3-nitrobenzoate lies in its high reactivity towards nucleophiles via the SNAr mechanism.

Mechanistic Rationale

The SNAr reaction is fundamentally different from SN1 or SN2 reactions. It is an addition-elimination process that is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[4][5] In the case of ethyl 2-fluoro-3-nitrobenzoate, the nitro group at the 3-position is ortho to the fluorine leaving group. This positioning is critical, as the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4] The fluorine atom, being the most electronegative halogen, enhances the electrophilicity of the carbon it is attached to, and its bond cleavage is not the rate-limiting step, making it an excellent leaving group in this context.[4]

Reduction_Workflow A Substituted Nitrobenzoate (Product from Protocol 1) B Dissolve in EtOH/AcOH A->B C Add Iron Powder (Portion-wise) B->C D Reflux (2-4h) Monitor by TLC C->D E Cool & Filter (through Celite) D->E F Concentrate Filtrate E->F G Aqueous Work-up (Base Neutralization & Extraction) F->G H Purify (Crystallization or Chromatography) G->H I Ethyl 3-amino-2-anilinobenzoate (Final Product) H->I Quinolone_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Ethyl 3-amino-2-anilinobenzoate C Intermediate Adduct A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Heat (e.g., Diphenyl ether, ~250°C) E 4-Oxoquinolone Derivative C->E Heat D->E

Sources

Application

Application Note: Comprehensive Analytical Strategies for the Characterization and Quality Control of Ethyl 2-fluoro-3-nitrobenzoate

Abstract This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization and stringent quality control of Ethyl 2-fluoro-3-nitrobenzoate, a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies essential for the comprehensive characterization and stringent quality control of Ethyl 2-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of this compound's purity and consistency, we present a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques. This guide is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each method and its parameters. The protocols provided are grounded in established principles and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH guidelines for analytical procedure validation and impurity control.

Introduction: The Critical Role of Intermediate Quality Control

Ethyl 2-fluoro-3-nitrobenzoate is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final drug substance. Therefore, a robust and reliable analytical control strategy is not merely a regulatory requirement but a cornerstone of a well-controlled manufacturing process.

The quality of pharmaceutical intermediates is a key focus of international regulatory bodies. As outlined in the ICH Q7 Guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," the principles of GMP should be applied to the manufacturing steps of critical intermediates.[1][2] This necessitates the use of validated analytical procedures to monitor the process and control the quality of the intermediate. This application note details a suite of analytical methods designed to establish the identity, purity, and overall quality of Ethyl 2-fluoro-3-nitrobenzoate.

Logical Workflow for Quality Control

The following diagram illustrates the integrated workflow for the comprehensive quality assessment of Ethyl 2-fluoro-3-nitrobenzoate, from initial identification to the quantification of impurities.

QC_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Impurity Profiling cluster_Spec Specification Testing ID_FTIR FTIR Spectroscopy (Functional Group ID) ID_NMR NMR Spectroscopy (Structural Confirmation) ID_FTIR->ID_NMR ID_MS Mass Spectrometry (Molecular Weight) ID_NMR->ID_MS Purity_HPLC HPLC-UV (Assay & Related Substances) Purity_GC GC-FID/MS (Residual Solvents & Volatile Impurities) Purity_HPLC->Purity_GC Spec_Water Karl Fischer Titration (Water Content) Spec_ROI Residue on Ignition (Inorganic Impurities) Spec_Water->Spec_ROI Raw_Material Ethyl 2-fluoro-3-nitrobenzoate (Batch Sample) Raw_Material->ID_FTIR Raw_Material->Purity_HPLC Raw_Material->Spec_Water

Caption: Integrated workflow for the quality control of Ethyl 2-fluoro-3-nitrobenzoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-fluoro-3-nitrobenzoate is fundamental to developing appropriate analytical methods.

PropertyValue (Predicted/Similar Compounds)Source
Molecular FormulaC₉H₈FNO₄N/A
Molecular Weight213.16 g/mol [3]
AppearanceExpected to be a solid or oil[3]
IUPAC NameEthyl 2-fluoro-3-nitrobenzoateN/A
CAS Number1021915-15-0 (for 1-ethyl-2-fluoro-3-nitrobenzene, a related structure)[4]

Identity Confirmation

Confirming the identity of Ethyl 2-fluoro-3-nitrobenzoate is the primary step in its quality control. A combination of spectroscopic techniques provides unambiguous identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared absorption spectrum of a compound is unique and serves as a molecular "fingerprint."

Protocol:

  • Sample Preparation: A small amount of the sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.[5]

  • Interpretation: The obtained spectrum should be compared against a reference standard of Ethyl 2-fluoro-3-nitrobenzoate. The presence of characteristic absorption bands corresponding to the key functional groups confirms the identity.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~2980-2850Aliphatic C-H (ethyl group)Stretching
~1730-1715Carbonyl (C=O) of esterStretching
~1550-1530 & ~1350-1330Nitro (NO₂)Asymmetric & Symmetric Stretching
~1300-1000C-O (ester) and C-FStretching

Note: The exact positions of the peaks can be influenced by the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure. Both ¹H and ¹³C NMR are essential for unequivocal identification.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Interpretation: The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, must be consistent with the structure of Ethyl 2-fluoro-3-nitrobenzoate.

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for nitro-substituted aromatic compounds can be complex.[6] For Ethyl 2-fluoro-3-nitrobenzoate, the electron-withdrawing effects of the nitro, fluoro, and ester groups will significantly influence the positions of the aromatic protons and carbons.

  • ¹H NMR: Expect signals for the ethyl group (a quartet and a triplet) and three distinct signals for the aromatic protons, likely in the downfield region (δ 7.5-8.5 ppm).

  • ¹³C NMR: Expect signals for the ethyl group carbons, the ester carbonyl carbon, and six distinct signals for the aromatic carbons.[7]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of the compound, offering a primary confirmation of its identity. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for both identification and impurity profiling.

Protocol (Direct Infusion):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer.

  • Interpretation: The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 214.16 or other relevant adducts.

Purity and Impurity Profiling

The control of impurities is a critical aspect of quality control for pharmaceutical intermediates.[8][9] Both chromatographic techniques, HPLC and GC, are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Principle: Reversed-phase HPLC with UV detection is the method of choice for determining the purity (assay) of Ethyl 2-fluoro-3-nitrobenzoate and for quantifying related substances (impurities). The method separates compounds based on their polarity.

Rationale for Method Design:

  • Column: A C18 column is selected due to its versatility and excellent resolving power for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities from the main peak. A buffer (e.g., phosphate or acetate) is included to maintain a consistent pH and improve peak shape.

  • Detector: A UV detector is chosen as the nitroaromatic and ester functionalities contain chromophores that absorb in the UV region, allowing for sensitive detection.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile:Water (50:50)

System Suitability: Before sample analysis, the chromatographic system must meet predefined performance criteria as per ICH Q2(R1).[10][11]

ParameterAcceptance Criteria
Tailing Factor (Main Peak) ≤ 2.0
Theoretical Plates (Main Peak) ≥ 2000
%RSD of Peak Area (n=6) ≤ 1.0%

Potential Impurities: Based on the likely synthesis route (esterification of 2-fluoro-3-nitrobenzoic acid), potential impurities could include:

  • Starting Material: 2-fluoro-3-nitrobenzoic acid

  • Isomeric Impurities: Positional isomers formed during the nitration of a precursor.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phases (A and B) Sys_Suit System Suitability Test (Inject Standard 6x) Prep_Mobile->Sys_Suit Prep_Sample Prepare Sample and Standard Solutions Prep_Sample->Sys_Suit Analysis_Run Inject Blank, Standard, and Sample Solutions Sys_Suit->Analysis_Run If Pass Integration Integrate Chromatograms Analysis_Run->Integration Calculation Calculate Assay and Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Caption: Step-by-step workflow for HPLC analysis of Ethyl 2-fluoro-3-nitrobenzoate.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Principle: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For Ethyl 2-fluoro-3-nitrobenzoate, GC is primarily used to determine the levels of residual solvents from the manufacturing process, which are strictly controlled by ICH Q3C guidelines.[10]

Rationale for Method Design:

  • Technique: Headspace GC is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

  • Detector: A Flame Ionization Detector (FID) is used for its robustness and linear response to most organic compounds. Mass Spectrometry (MS) can be used for identification of unknown volatile impurities.

  • Column: A polar column (e.g., DB-624 or equivalent) is suitable for separating a wide range of common organic solvents.

Proposed GC Method (Headspace):

ParameterCondition
Column 6% Cyanopropylphenyl-94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Oven Temperature 40 °C (10 min), then 10 °C/min to 240 °C, hold 5 min
Injector Temperature 250 °C
Detector (FID) Temp 260 °C
Carrier Gas Helium, constant flow
Headspace Vial Temp 80 °C
Headspace Equilibration Time 30 min
Sample Preparation Dissolve a known amount of sample in a high-boiling solvent (e.g., DMF, DMSO)

Other Quality Attributes

Water Content (Karl Fischer Titration)

Principle: Karl Fischer titration is a specific and accurate method for the determination of water content. Excessive water can promote hydrolysis of the ester, leading to degradation.

Protocol:

  • Instrument: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated automatically.

Residue on Ignition (Sulphated Ash)

Principle: This test measures the amount of residual inorganic impurities in the sample. The sample is charred and then ignited with sulfuric acid at a high temperature until a constant weight is achieved. The percentage of residue is calculated. This is a general test for non-volatile inorganic impurities.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization and quality control of Ethyl 2-fluoro-3-nitrobenzoate. The integration of spectroscopic (FTIR, NMR, MS) and chromatographic (HPLC, GC) techniques ensures a thorough evaluation of identity, purity, and impurity profile. Adherence to these protocols, in conjunction with proper method validation according to ICH guidelines, will ensure that Ethyl 2-fluoro-3-nitrobenzoate meets the high-quality standards required for its use as a pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubChem. (n.d.). 1-Ethyl-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubMed. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives. National Library of Medicine. [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • World Health Organization. (2010). WHO good practices for pharmaceutical quality control laboratories. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • ICH. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • ResearchGate. (2018). Functional groups obtained from different peaks in FTIR analysis. [Link]

  • ResearchGate. (2015). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. PubChem. [Link]

  • Stack Exchange Inc. (n.d.). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

  • Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Yield of Ethyl 2-fluoro-3-nitrobenzoate Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 2-fluoro-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-fluoro-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your experimental outcomes.

The primary and most direct route to synthesizing Ethyl 2-fluoro-3-nitrobenzoate is the Fischer-Speier esterification of 2-fluoro-3-nitrobenzoic acid with ethanol, facilitated by an acid catalyst.[1] This method is a cornerstone of organic synthesis for its utility in converting carboxylic acids and alcohols into esters.[2][3] Our focus will be on mastering this equilibrium-driven reaction to maximize yield and purity.

Core Synthesis Workflow: Fischer-Speier Esterification

The overall transformation involves reacting the carboxylic acid with an excess of alcohol in the presence of a catalytic amount of strong acid, typically under reflux conditions.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A 2-Fluoro-3-nitrobenzoic Acid D Combine & Reflux (Drive Equilibrium) A->D B Ethanol (Excess) B->D C Conc. H₂SO₄ (Catalyst) C->D E Reaction Quenching (e.g., Ice Water) D->E Cool F Extraction (e.g., Ethyl Acetate) E->F G Washing & Drying (Neutralize Acid, Remove Water) F->G H Crude Product (Evaporation of Solvent) G->H I Purification (Recrystallization or Chromatography) H->I J Pure Ethyl 2-fluoro-3-nitrobenzoate I->J

Caption: High-level workflow for Ethyl 2-fluoro-3-nitrobenzoate synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point, designed for both clarity and success. The quantities are based on common laboratory-scale syntheses.[4]

Table 1: Reagents and Reaction Conditions

Reagent/ParameterQuantity/ValuePurpose
2-Fluoro-3-nitrobenzoic Acid1.0 eq (e.g., 5.0 g, 27.0 mmol)Starting Material
Anhydrous Ethanol10-20 eq (e.g., 50-100 mL)Reactant & Solvent (drives equilibrium)
Concentrated Sulfuric Acid0.1-0.2 eq (e.g., 0.25-0.5 mL)Acid Catalyst
Reaction TemperatureReflux (approx. 78-85°C)Increase reaction rate
Reaction Time4-12 hours (monitor by TLC)Allow reaction to reach equilibrium
Work-up SolventEthyl AcetateExtraction of the ester
Washing SolutionsWater, Saturated NaHCO₃(aq)Removal of acid and unreacted starting material
Drying AgentAnhydrous Na₂SO₄ or MgSO₄Removal of residual water from organic phase

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-3-nitrobenzoic acid and anhydrous ethanol. Stir the mixture until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux. The progress of the reaction should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed or no further change is observed.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing ice water. This will cause the crude ester to precipitate if it is a solid, or form an organic layer.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 2 x 50 mL).

  • Washing: Combine the organic layers. Wash sequentially with water, then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-fluoro-3-nitrobenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.[1][6]

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is disappointingly low. What are the most likely causes?

A1: Low yield in a Fischer esterification is almost always tied to its equilibrium nature.[3][7] The reaction produces water as a byproduct; as water accumulates, the reverse reaction (ester hydrolysis) accelerates, limiting the final yield.

  • Causality & Solution: According to Le Chatelier's principle, the equilibrium must be shifted toward the products.[8]

    • Use Excess Alcohol: The most common strategy is to use the alcohol (ethanol) as the solvent, creating a large molar excess that drives the reaction forward.[7][9] A 10 to 20-fold excess is typical.

    • Remove Water: Ensure your starting materials, especially the 2-fluoro-3-nitrobenzoic acid and ethanol, are as dry as possible.[4] For larger-scale reactions, using a Dean-Stark apparatus to physically remove water as it forms via azeotropic distillation with a solvent like toluene is highly effective.[3][8]

    • Check Catalyst Amount: Insufficient catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. Ensure you are using a truly catalytic amount (5-10 mol% is often sufficient, though protocols may vary).

G Start Low Yield Observed Q1 Is Ethanol in large excess? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are starting materials dry? A1_Yes->Q2 Sol1 Increase ethanol to 10-20x excess A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is catalyst concentration adequate? A2_Yes->Q3 Sol2 Use anhydrous reagents A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider reaction time/temperature A3_Yes->End Sol3 Increase catalyst (e.g., to 0.1 eq) A3_No->Sol3

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My TLC analysis shows significant unreacted 2-fluoro-3-nitrobenzoic acid even after hours of reflux. Why is the reaction incomplete?

A2: An incomplete reaction points to issues with kinetics or a "stalled" equilibrium.

  • Causality & Solution:

    • Reaction Time & Temperature: Ensure you are refluxing at the correct temperature and for a sufficient duration. While 4-8 hours is often cited, some sterically hindered or electronically deactivated systems may require longer reaction times.[1] Confirm your heating mantle and condenser are functioning correctly.

    • Catalyst Activity: The acid catalyst is crucial. If you are using an old bottle of sulfuric acid that may have absorbed atmospheric moisture, its effectiveness could be reduced. Using a fresh, concentrated acid is recommended. Alternative strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.[10]

    • Mixing: Ensure the reaction mixture is being stirred efficiently to guarantee homogeneity and effective heat transfer.

Q3: My crude product looks oily and impure, and the final yield after purification is low. How can I improve the work-up?

A3: A thorough work-up is critical for isolating a clean product and is often overlooked as a source of yield loss.

  • Causality & Solution: The goal of the work-up is to remove the acid catalyst, excess ethanol, and any unreacted carboxylic acid.

    • Neutralization is Key: The wash with saturated sodium bicarbonate (NaHCO₃) solution is the most important step.[5] It neutralizes the sulfuric acid catalyst and deprotonates the unreacted 2-fluoro-3-nitrobenzoic acid, converting it to its water-soluble sodium salt. This salt is then partitioned into the aqueous layer, effectively separating it from your desired ester which remains in the organic layer. Perform this wash until effervescence ceases to ensure complete neutralization.

    • Prevent Emulsions: During extractions, gentle inversion of the separatory funnel is better than vigorous shaking, which can lead to emulsions and product loss at the interface. If an emulsion forms, adding brine can help break it.

    • Drying: Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[1][5] Residual water can co-distill with your solvent and lead to an oily, wet product.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the acid catalyst in the Fischer esterification?

A1: The acid catalyst plays a critical role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[10] This enhanced electrophilicity allows the weakly nucleophilic alcohol (ethanol) to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.[10]

G RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH Protonation H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(⁺OEt)H Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack EtOH EtOH EtOH->Tetrahedral_Intermediate Proton_Shift Proton Shift Tetrahedral_Intermediate->Proton_Shift Tautomerism Water_Elimination_Intermediate R-C(OH)(OEt)H₂O⁺ Proton_Shift->Water_Elimination_Intermediate Protonated_Ester R-CO(OEt)H⁺ Water_Elimination_Intermediate->Protonated_Ester Elimination of H₂O H2O H₂O Water_Elimination_Intermediate->H2O Protonated_Ester->H_plus Ester R-COOEt Protonated_Ester->Ester Deprotonation

Caption: Simplified mechanism of Fischer-Speier esterification.

Q2: Why is it important that the starting 2-fluoro-3-nitrobenzoic acid is completely dry?

A2: The presence of water in the starting material will directly inhibit the reaction from reaching a high conversion.[4] Since water is a product of the esterification, starting with water already present means the reverse reaction (hydrolysis of the ester back to the carboxylic acid) will be competitive from the very beginning, establishing an unfavorable equilibrium and leading to a lower yield.[4][7]

Q3: What are the primary safety considerations for this procedure?

A3:

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive and an oxidizer. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly to the alcohol to control the exothermic reaction.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Perform the reflux and solvent evaporation in a well-ventilated fume hood, away from ignition sources.

  • Pressurization: Never heat a closed system. Ensure the reflux apparatus is open to the atmosphere (e.g., via the top of the condenser).

References
  • International Journal of Advanced Research, Ideas and Innovations in Technology. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and p-chloro benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Ethyl 3-fluoro-2-nitrobenzoate. Retrieved from [Link]

  • Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for - Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • YouTube. (2017). Nitration of Benzene: An EAS Reaction. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Michigan State University Chemistry Department. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2020). Video: Esterification - Prep. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Optimization

The effect of different acid catalysts on the synthesis of Ethyl 2-fluoro-3-nitrobenzoate

An in-depth guide to the synthesis of Ethyl 2-fluoro-3-nitrobenzoate, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of Ethyl 2-fluoro-3-nitrobenzoate, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the impact of various acid catalysts on the reaction. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experimental success.

Technical Support Center: Synthesis of Ethyl 2-fluoro-3-nitrobenzoate

The acid-catalyzed esterification of 2-fluoro-3-nitrobenzoic acid with ethanol, a classic Fischer-Speier esterification, is a fundamental reaction for obtaining the versatile intermediate, Ethyl 2-fluoro-3-nitrobenzoate.[1][2] While the reaction appears straightforward, the choice of acid catalyst profoundly impacts reaction efficiency, yield, and purity. This guide addresses common challenges and questions to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this esterification?

A1: The acid catalyst is crucial for the reaction to proceed at a practical rate. The synthesis of an ester from a carboxylic acid and an alcohol is an equilibrium process.[3][4] The catalyst, typically a strong Brønsted or Lewis acid, protonates the carbonyl oxygen of the 2-fluoro-3-nitrobenzoic acid.[1][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[1][5] Without the catalyst, the reaction is extremely slow as the carboxylic acid is a relatively weak electrophile.

Q2: Which acid catalysts are most commonly used for this synthesis?

A2: The most common catalysts for Fischer esterification are strong mineral acids and organic sulfonic acids.[1]

  • Concentrated Sulfuric Acid (H₂SO₄): Widely used due to its low cost, high activity, and its secondary role as a dehydrating agent, which helps shift the reaction equilibrium toward the product.[6][7]

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often considered milder and easier to handle than sulfuric acid.[1][8] It is effective and can be used in catalytic amounts.

  • Lewis Acids: Acids like scandium(III) triflate can also be used, particularly for sensitive substrates, though they are less common for this specific transformation.[1]

Q3: How do I choose the best catalyst for my experiment?

A3: The choice depends on several factors, including scale, sensitivity of the substrate, and desired work-up procedure.

CatalystKey AdvantagesKey DisadvantagesBest For
Conc. H₂SO₄ Inexpensive, highly effective, acts as a dehydrating agent.[9]Corrosive, harsh conditions can lead to side reactions, difficult to remove during work-up.[9]Robust, large-scale syntheses where cost is a primary concern.
p-TsOH Solid (easy to handle), less corrosive, generally milder conditions.[8]More expensive than H₂SO₄, may require water removal (e.g., Dean-Stark trap) for optimal yield.Lab-scale syntheses, reactions with substrates sensitive to charring.

Q4: Can I run the reaction without a solvent?

A4: Yes, it is common practice to use a large excess of the alcohol (ethanol in this case) to serve as both the reactant and the solvent.[1] Using an excess of one reagent helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 2-fluoro-3-nitrobenzoate.

Problem 1: Low or No Product Yield
  • Possible Cause 1: Presence of Water. The Fischer esterification is a reversible reaction that produces water as a byproduct.[3] Any water present at the start of the reaction (e.g., in the reagents or glassware) will inhibit the reaction from proceeding to completion.[6]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous ethanol and ensure your 2-fluoro-3-nitrobenzoic acid starting material is completely dry.[6]

  • Possible Cause 2: Insufficient Catalyst. An inadequate amount of acid catalyst will result in a very slow reaction rate.

    • Solution: For sulfuric acid, a typical loading is around 5-10 mol% relative to the carboxylic acid, though some procedures use it in larger quantities.[7][10] Ensure accurate measurement and addition of the catalyst.

  • Possible Cause 3: Inadequate Reaction Time or Temperature. The reaction requires heating under reflux to proceed at a reasonable rate. Typical reaction times can vary from 1 to 16 hours.[1][7][10]

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time.

Problem 2: Reaction is Incomplete (Starting Material Remains)
  • Possible Cause 1: Equilibrium Has Been Reached. The reaction may have reached its natural equilibrium point where the rates of the forward and reverse reactions are equal.

    • Solution: To shift the equilibrium, either add a greater excess of ethanol or actively remove the water being formed. Water can be removed by using a Dean-Stark apparatus, especially when using a co-solvent like toluene.[1]

  • Possible Cause 2: Catalyst Deactivation. While less common for strong mineral acids, certain impurities could potentially interfere with the catalyst.

    • Solution: Ensure high-purity reagents are used.

Problem 3: Dark-Colored Reaction Mixture or Charring
  • Possible Cause: Decomposition of Starting Material. Concentrated sulfuric acid is a strong dehydrating agent and can cause charring or decomposition of organic materials, especially at elevated temperatures over long periods.

    • Solution: Reduce the reaction temperature slightly if possible, although this will slow the reaction rate. Alternatively, switch to a milder catalyst like p-toluenesulfonic acid (p-TsOH), which is less prone to causing decomposition.[8]

Problem 4: Difficulty in Product Isolation and Purification
  • Possible Cause 1: Incomplete Neutralization. The crude product will be highly acidic due to the catalyst. Failure to completely neutralize the acid will lead to purification issues and potential product degradation during solvent removal (e.g., hydrolysis of the ester).

    • Solution: During the aqueous work-up, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[4][10] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Possible Cause 2: Presence of Unreacted Carboxylic Acid. 2-fluoro-3-nitrobenzoic acid is a solid with some solubility in organic solvents. If not removed, it will co-purify with the ester product.

    • Solution: Washing the organic layer with a base (like NaHCO₃ solution) will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.[10]

  • Possible Cause 3: Product is an Oil. The crude product is often isolated as a yellow oil.[7][11] Oils can be difficult to handle and may contain impurities.

    • Solution: For high purity, recrystallization is recommended. A mixture of hot ethyl acetate and petroleum ether has been shown to yield colorless crystals.[7][11] Alternatively, column chromatography on silica gel can be used for purification.

Visualized Workflows and Mechanisms

General Experimental Workflow

The diagram below outlines the standard procedure for the synthesis and purification of Ethyl 2-fluoro-3-nitrobenzoate.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start 2-Fluoro-3-nitrobenzoic Acid + Ethanol (excess) Catalyst Add Acid Catalyst (e.g., H₂SO₄ or p-TsOH) Start->Catalyst Reflux Heat to Reflux (1-16 hours) Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Evaporate Remove Excess Ethanol (Reduced Pressure) Cool->Evaporate Extract Dilute with Ethyl Acetate & Wash with NaHCO₃(aq) Evaporate->Extract Dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product (Yellow Oil) Concentrate->Crude Recrystallize Recrystallization or Column Chromatography Crude->Recrystallize Final Pure Ethyl 2-fluoro-3-nitrobenzoate Recrystallize->Final

Caption: General workflow for the synthesis and purification of Ethyl 2-fluoro-3-nitrobenzoate.

Mechanism of Fischer-Speier Esterification

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed reaction.

G start Carboxylic Acid + Alcohol step1 Protonation of Carbonyl Oxygen start->step1 H⁺ (catalyst) step2 Nucleophilic Attack by Alcohol step1->step2 step3 Proton Transfer step2->step3 Tetrahedral Intermediate step4 Elimination of Water step3->step4 step5 Deprotonation step4->step5 Forms C=O π bond product Ester + Water step5->product Regenerates H⁺

Caption: The six-step mechanism of Fischer-Speier Esterification (PADPED).

Experimental Protocols

Protocol 1: Synthesis using Concentrated Sulfuric Acid

Adapted from procedures for similar nitrobenzoates.[7][10][11]

  • Setup: To a dry round-bottom flask equipped with a reflux condenser, add 2-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 mL per gram of carboxylic acid) to the flask to act as both reactant and solvent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 - 0.15 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 8-16 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, or until no more gas evolves), and finally with brine (1 x 20 mL).[10]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a yellow oil.

  • Purification: Purify the crude oil by recrystallization from a hot mixture of ethyl acetate and petroleum ether to obtain the final product as colorless crystals.[7][11]

Protocol 2: Synthesis using p-Toluenesulfonic Acid (p-TsOH)

A milder alternative to strong mineral acids.[1][8]

  • Setup: To a dry round-bottom flask equipped with a reflux condenser, add 2-fluoro-3-nitrobenzoic acid (1.0 eq), absolute ethanol (10 mL per gram of acid), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq). Optional: For maximum yield, set up a Dean-Stark trap with toluene as a co-solvent to remove water azeotropically.

  • Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent(s) under reduced pressure.

    • Dilute the residue with ethyl acetate (20 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove the p-TsOH and any unreacted starting material.

    • Wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by either column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization as described in Protocol 1.

References

  • Production process of 2-fluoro-3-nitrobenzoic acid.
  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information (PMC). [Link]

  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • Step-by-Step Mechanism of Fischer Esterification. PSIBERG. [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Preparation method of 3-methoxy-2-nitrobenzoate.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing (SciRP.org). [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope, CN113024384. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Potential of Compounds Derived from Ethyl 2-fluoro-3-nitrobenzoate

Introduction: Unlocking the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful discovery of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful discovery of novel therapeutic agents. Ethyl 2-fluoro-3-nitrobenzoate presents itself as a particularly compelling starting material. Its structure is endowed with three key functional groups—an ester, a nitro group, and a fluorine atom—each offering a distinct handle for chemical modification. The presence of a fluorine atom is of particular interest, as the incorporation of fluorine into drug candidates is a well-established strategy for modulating metabolic stability and binding affinity. The electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of diverse compound libraries.

This guide provides a comprehensive exploration of synthetic pathways originating from Ethyl 2-fluoro-3-nitrobenzoate to generate a focused library of derivatives, including benzamides, hydrazones, and benzimidazoles. We will delve into the rationale behind these synthetic choices and present detailed, field-proven experimental protocols. Furthermore, we will objectively compare the predicted biological activities of these novel compounds against established therapeutic agents in the realms of oncology, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic roadmap and practical methodologies for harnessing the potential of this versatile scaffold.

Synthetic Pathways: From a Single Scaffold to Diverse Derivatives

The true utility of Ethyl 2-fluoro-3-nitrobenzoate lies in its capacity to serve as a progenitor for a wide array of structurally and functionally diverse molecules. The following sections outline four distinct synthetic pathways, each targeting a different functional group on the parent molecule.

Pathway A: Nucleophilic Aromatic Substitution of the Fluorine Atom

The ortho-nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNA_r_), making it a prime site for introducing diversity. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a well-established mechanism in aromatic chemistry.

A representative reaction involves the displacement of the fluoride with an amine, such as morpholine, to yield a tertiary amine derivative.

Pathway_A start Ethyl 2-fluoro-3-nitrobenzoate product1 Ethyl 2-(morpholino)-3-nitrobenzoate start->product1 SNA_r_ reagent1 Morpholine, K2CO3, DMSO

Caption: Pathway A: Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of Ethyl 2-(morpholino)-3-nitrobenzoate

  • To a solution of Ethyl 2-fluoro-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).[1]

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Pathway B: Modification of the Ester Group to Amides and Hydrazones

The ethyl ester functionality is readily converted into amides and hydrazides, which are themselves valuable pharmacophores and precursors to other derivatives like hydrazones.

Pathway_B start Ethyl 2-fluoro-3-nitrobenzoate product1 N-benzyl-2-fluoro-3-nitrobenzamide start->product1 Amidation product2 2-fluoro-3-nitrobenzohydrazide start->product2 Hydrazinolysis reagent1 Benzylamine, Heat reagent2 Hydrazine hydrate, Ethanol, Reflux product3 N'-(4-chlorobenzylidene)-2-fluoro-3-nitrobenzohydrazide product2->product3 Hydrazone formation reagent3 4-chlorobenzaldehyde, Ethanol, Acetic acid (cat.)

Caption: Pathway B: Ester Modification.

Experimental Protocol: Synthesis of 2-fluoro-3-nitrobenzohydrazide

  • To a solution of Ethyl 2-fluoro-3-nitrobenzoate (1.0 eq) in ethanol (0.4 M), add hydrazine hydrate (3.0 eq).[2][3][4][5]

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the hydrazide.

Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-2-fluoro-3-nitrobenzohydrazide

  • Dissolve 2-fluoro-3-nitrobenzohydrazide (1.0 eq) in ethanol.

  • Add 4-chlorobenzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.[6]

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the resulting solid, wash with cold ethanol, and dry to yield the hydrazone.

Pathway C: Nitro Group Reduction and Benzimidazole Formation

Reduction of the nitro group to an amine is a critical transformation that opens up a plethora of synthetic possibilities, most notably the formation of the benzimidazole ring system, a privileged scaffold in medicinal chemistry.

Pathway_C start Ethyl 2-(benzylamino)-3-nitrobenzoate intermediate1 Ethyl 3-amino-2-(benzylamino)benzoate start->intermediate1 Nitro Reduction reagent1 SnCl2·2H2O, Ethanol, Reflux product1 Ethyl 1-benzyl-1H-benzo[d]imidazole-4-carboxylate intermediate1->product1 Cyclization reagent2 Formic acid, Reflux

Caption: Pathway C: Benzimidazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-amino-2-(benzylamino)benzoate

  • First, synthesize Ethyl 2-(benzylamino)-3-nitrobenzoate via the method in Pathway A, using benzylamine as the nucleophile.

  • Dissolve the resulting nitro compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, pour it into water, and basify with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the diamine.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-1H-benzo[d]imidazole-4-carboxylate

  • To the crude Ethyl 3-amino-2-(benzylamino)benzoate (1.0 eq), add formic acid (excess).[7]

  • Heat the mixture at 100 °C for 2 hours.[7]

  • Cool the reaction and carefully neutralize with a 10% sodium hydroxide solution until alkaline.[7]

  • Filter the precipitated solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure benzimidazole derivative.

Comparative Evaluation of Potential Biological Activities

Based on the synthesized scaffolds, we can predict and compare their potential biological activities against known standards. The following sections outline the experimental frameworks for these comparisons.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzamide and benzimidazole derivatives are frequently investigated for their anticancer properties. Their efficacy can be quantitatively assessed using the MTT assay, which measures cell viability.

Data Comparison: Hypothetical IC₅₀ Values (µM)

Compound ClassProposed DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)
BenzamideN-benzyl-2-fluoro-3-nitrobenzamide15.221.8
BenzimidazoleEthyl 1-benzyl-1H-benzo[d]imidazole-4-carboxylate8.512.3
Standard Drug Doxorubicin ~1.0 [8][9][10][11]~0.4

Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the standard drug (Doxorubicin) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: MTT Assay Workflow.

Antibacterial Activity: Combating Bacterial Pathogens

Hydrazone and benzimidazole scaffolds have demonstrated significant potential as antibacterial agents. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following CLSI guidelines.

Data Comparison: Hypothetical MIC Values (µg/mL)

Compound ClassProposed DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)
HydrazoneN'-(4-chlorobenzylidene)-2-fluoro-3-nitrobenzohydrazide1632
BenzimidazoleEthyl 1-benzyl-1H-benzo[d]imidazole-4-carboxylate816
Standard Drug Ciprofloxacin ~0.5 [17][18][19][20]~0.015 [17][18][19][20]

Experimental Protocol: Broth Microdilution for MIC Determination [21][22][23]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis dilute Serial dilute compounds in 96-well plate prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacteria prep_inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read Visually assess for growth inhibition incubate->read determine_mic Determine MIC read->determine_mic

Caption: Broth Microdilution Workflow.

Antifungal Activity: A Focus on Triazole Derivatives

While not directly synthesized in the outlined pathways, the versatile intermediates derived from Ethyl 2-fluoro-3-nitrobenzoate can be readily converted to triazole-containing structures, a class of compounds renowned for their antifungal efficacy. Their activity can be assessed against fungal pathogens like Candida albicans using a modified broth microdilution method.

Data Comparison: Hypothetical MIC Values (µg/mL)

Compound ClassProposed DerivativeCandida albicans
Triazole(Hypothetical triazole derivative)4
Standard Drug Fluconazole ≤2 [24][25][26][27][28]

Experimental Protocol: Antifungal Susceptibility Testing [29]

  • Assay Setup: The protocol is similar to the antibacterial broth microdilution, but uses RPMI-1640 medium and the fungal inoculum is adjusted to 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate at 35 °C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Conclusion and Future Directions

Ethyl 2-fluoro-3-nitrobenzoate is a chemically tractable and economically viable starting material for the generation of diverse compound libraries with significant therapeutic potential. The strategic manipulation of its fluoro, nitro, and ester functionalities provides access to well-established pharmacophores such as benzamides, hydrazones, and benzimidazoles. The comparative analysis frameworks presented in this guide offer a clear and objective means of evaluating the biological activities of these novel derivatives against current standards of care. The synthetic routes are robust and the screening protocols are industry-standard, ensuring the generation of reliable and reproducible data. Future work should focus on expanding the library of derivatives through combinatorial approaches and exploring their mechanisms of action to identify promising lead candidates for further preclinical development.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-fluoro-3-nitrobenzoate

This guide provides a detailed operational and safety framework for the proper disposal of Ethyl 2-fluoro-3-nitrobenzoate. As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and safety framework for the proper disposal of Ethyl 2-fluoro-3-nitrobenzoate. As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals who handle such reagents.

Foundational Principle: Hazard-Centric Waste Management

The cornerstone of safe disposal is a thorough understanding of the chemical's intrinsic hazards. Ethyl 2-fluoro-3-nitrobenzoate's structure dictates its classification and subsequent disposal pathway. Its key functional groups are:

  • Aromatic Nitro Group (-NO₂): Compounds in this class can be toxic and have mutagenic potential.[1] Their improper disposal can lead to persistent environmental contamination.[1]

  • Fluoro- Group (-F): The presence of a halogen (fluorine) classifies this as a halogenated organic compound .[2] Halogenated waste streams are typically managed separately from non-halogenated streams due to requirements for specialized incineration processes.[2]

  • Ethyl Ester Group (-COOEt): While the ester linkage itself is common, its reactivity (e.g., susceptibility to hydrolysis) is a key consideration in potential, though not typically recommended, pre-treatment methodologies.[3][4]

Hazard Profile and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for Ethyl 2-fluoro-3-nitrobenzoate should always be consulted, data from close structural analogs allows for a reliable hazard assessment. The compound is expected to be hazardous upon exposure.[5][6][7]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale and Source
Skin Corrosion/Irritation H315: Causes skin irritation Based on data for structural analogs like Ethyl 4-fluoro-3-nitrobenzoate and methyl 2-fluoro-3-nitrobenzoate.[5][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Consistently reported for similar fluoro-nitrobenzoate compounds.[5][7][8]
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled A potential hazard indicated for closely related structures.[5][7]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | A common warning for aromatic compounds of this nature.[5][6][8][9] |

Mandatory PPE: Based on this profile, handling of Ethyl 2-fluoro-3-nitrobenzoate and its waste requires:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[9]

  • Eye Protection: Chemical safety goggles or a face shield.[8][9]

  • Body Protection: A properly fastened laboratory coat.[9]

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[8][10]

The Core Disposal Protocol: Segregation and Containment

The single most critical step in proper disposal is correct segregation at the point of generation. Under no circumstances should this chemical or its residues be disposed of down the drain.[11][12] It is classified as a regulated hazardous waste.

Step-by-Step Waste Collection Procedure
  • Designate a Waste Container: Use a dedicated, chemically compatible container, preferably plastic, for halogenated organic liquid waste.[12][13] The container must have a secure, vapor-tight screw cap.[12]

  • Label Correctly: Before adding any waste, the container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Solvents," and list "Ethyl 2-fluoro-3-nitrobenzoate" as a constituent.[13]

  • Transfer Waste: Carefully pour the waste into the designated container inside a chemical fume hood. Avoid splashes and drips.

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like acids, bases, and oxidizers.[13][14] The SAA should have secondary containment.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department for disposal.[13]

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, emphasizing the correct pathway for Ethyl 2-fluoro-3-nitrobenzoate.

start Chemical Waste Generated (Ethyl 2-fluoro-3-nitrobenzoate) solid_waste Is the waste solid? start->solid_waste is_halogenated Does it contain F, Cl, Br, or I? is_aqueous Is it an aqueous solution with pH between 5.0-12.5 and no other hazards? is_halogenated->is_aqueous No halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste Container is_aqueous->non_halogenated_waste No drain Drain Disposal (with copious water) is_aqueous->drain Yes solid_waste->is_halogenated No (Liquid) hazardous_solid_waste Hazardous Solid Waste Container solid_waste->hazardous_solid_waste Yes

Caption: Waste Segregation Decision Tree for Laboratory Chemicals.

Spill Management

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

Table 2: Spill Kit Components

Item Purpose
Inert Absorbent Vermiculite, sand, or commercial sorbent pads to absorb the liquid.
Waste Container A sealable plastic bag or container for contaminated debris.
PPE Gloves, goggles, and a lab coat are mandatory. A respirator may be needed for large spills.

| Scoop/Scraper | Non-sparking tools to collect the absorbed material. |

Spill Response Protocol
  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill:

    • Minor Spill (<100 mL): If you are trained and have the proper equipment, proceed to clean it up.

    • Major Spill (>100 mL): Evacuate the area, close the doors, and contact your institution's emergency response or EH&S department immediately.[15] Do not attempt to clean up a major spill yourself.[15]

  • Cleanup (Minor Spills Only):

    • Ensure the area is well-ventilated (fume hood sash should be low).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Once absorbed, carefully scoop the material into a designated, sealable waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water.

    • Label the container as "Hazardous Waste: Spill Debris containing Ethyl 2-fluoro-3-nitrobenzoate" and dispose of it through EH&S.

Advanced Discussion: Principles of Chemical Deactivation

While not recommended for routine laboratory disposal, understanding the chemical vulnerabilities of Ethyl 2-fluoro-3-nitrobenzoate is valuable. These transformations do not eliminate the need for hazardous waste disposal but convert the parent compound into different, potentially less hazardous, substances that still require professional disposal.

Alkaline Hydrolysis (Saponification)

Heating an ester with a base, such as sodium hydroxide, results in an irreversible reaction that cleaves the ester bond.[16][17] This process, known as saponification, yields an alcohol and a carboxylate salt.[4][16]

  • Reaction: Ethyl 2-fluoro-3-nitrobenzoate + NaOH → Sodium 2-fluoro-3-nitrobenzoate + Ethanol

  • Causality: The reaction is irreversible because the carboxylic acid formed in situ is immediately deprotonated by the excess base, driving the equilibrium to the product side.[16][17]

  • Disposal Implication: While the volatile ester is eliminated, the resulting product is a nitroaromatic salt that remains in the aqueous waste stream and must be disposed of as hazardous waste. This method is generally impractical and complicates the waste profile for standard lab operations.

Reduction of the Nitro Group

The nitro group is an electron-withdrawing group that can be chemically reduced to an amino group (-NH₂), which is often less toxic.[18][19]

  • Reaction: Ethyl 2-fluoro-3-nitrobenzoate + Reducing Agent → Ethyl 2-fluoro-3-aminobenzoate

  • Methodology: This is a common strategy in industrial wastewater treatment and organic synthesis, using reagents like zero-valent iron or catalytic hydrogenation.[18][19]

  • Disposal Implication: This is a complex chemical transformation, not a disposal protocol. It requires specialized equipment and expertise and is not suitable for routine laboratory waste management.

Final Disposal Pathway: From Lab to Destruction

The complete disposal lifecycle is managed in partnership with your institution's EH&S department and a licensed waste management vendor.

lab 1. Lab Generation & Segregation saa 2. Storage in Satellite Accumulation Area lab->saa ehs 3. EH&S Pickup Request saa->ehs transport 4. Licensed Transporter ehs->transport facility 5. Permitted Hazardous Waste Facility transport->facility incineration 6. High-Temperature Incineration facility->incineration end 7. Final Destruction incineration->end

Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.

The universally accepted and environmentally responsible method for final disposal of halogenated organic compounds is high-temperature incineration .[2][20] This process operates at temperatures sufficient to ensure the complete destruction of the organic molecule, converting it into carbon dioxide, water, and inorganic acids (like hydrogen fluoride), which are then scrubbed from the exhaust gases.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Ethyl 2-fluoro-3-nitrobenzoate in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety and trust in the research environment.

References

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-fluoro-3-nitrobenzoate

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Ethyl 2-fluoro-3-nitrobenzoate (CAS No. 1214379-18-6).

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Ethyl 2-fluoro-3-nitrobenzoate (CAS No. 1214379-18-6). This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. Our goal is to empower you, our scientific colleagues, to work safely and effectively by building a culture of proactive risk mitigation.

Immediate Safety Briefing: Understanding the Core Risks

Ethyl 2-fluoro-3-nitrobenzoate is a substituted nitroaromatic compound. While invaluable in synthetic chemistry, its structure presents several key hazards that must be rigorously managed[1]. The primary risks associated with this and structurally similar compounds are:

  • Serious Skin and Eye Irritation: Direct contact can cause significant irritation[2][3][4].

  • Respiratory Tract Irritation: As a solid, the compound can form dust, which, if inhaled, may cause respiratory irritation[2][3][4].

  • Potential Acute Toxicity: Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled[4][5]. Therefore, minimizing all routes of exposure is paramount.

This guide is structured to provide a multi-layered defense system, starting with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The Foundation of Safety: Engineering Controls

Before any PPE is selected, the primary barrier against exposure must be established. All handling of Ethyl 2-fluoro-3-nitrobenzoate must be performed within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust dust, mists, or vapors, drastically reducing the risk of inhalation[2][6]. Furthermore, the sash serves as a physical barrier against splashes and unforeseen reactions. Emergency eye wash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure[2][7].

Essential PPE: Your Last Line of Defense

PPE is designed to protect you when engineering controls cannot completely eliminate exposure risk. The following PPE is mandatory for all procedures involving Ethyl 2-fluoro-3-nitrobenzoate.

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing dermal absorption. Aromatic nitro compounds require specific glove materials for adequate protection.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber is highly recommended for handling nitro-compounds and offers excellent resistance to a wide variety of chemicals[8]. It provides a robust barrier against this specific chemical class.

  • Alternative: Thicker Nitrile Gloves (≥8 mil). While less ideal than butyl rubber for this specific compound class, thick, high-quality nitrile gloves can be used for tasks with a lower risk of splash. Nitrile offers good resistance to punctures and a broad range of solvents[9]. Always double-glove when handling this compound. The outer glove should be removed and disposed of immediately upon any known or suspected contact.

Causality: The selection of butyl rubber is based on its low permeability to nitroaromatic compounds[8]. Standard, thin latex or nitrile gloves may degrade or allow rapid permeation, offering a false sense of security.

Eye and Face Protection
  • Mandatory: Indirectly vented, splash-proof chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times[6]. Safety glasses do not provide a sufficient seal to protect from dusts or splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>5 g) or performing procedures with a high splash potential (e.g., extractions, reaction quenching), a full-face shield must be worn over the chemical safety goggles to protect the entire face[2].

Body Protection

A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned with sleeves rolled down to provide maximum coverage. For procedures with a significant splash risk, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it becomes necessary in specific situations:

  • Weighing Powders Outside of a Vented Enclosure: If a ventilated balance enclosure is unavailable, a NIOSH-approved respirator with N95 or P100 particulate filters is required to prevent inhalation of dust.

  • Spill Cleanup: For large spills, a full-face or half-mask air-purifying respirator with combination organic vapor/P100 cartridges should be used[10].

Operational Plan: PPE Selection by Laboratory Task

The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table as a guide for procedural risk assessment.

TaskMinimum Hand ProtectionEye/Face ProtectionRespiratory Protection (if applicable)Rationale
Weighing/Aliquoting Solid Double-gloved (Butyl or thick Nitrile)Chemical Safety GogglesN95/P100 if not in a vented enclosureHigh risk of generating and inhaling fine dust particles[6][7].
Solution Preparation & Reaction Setup Double-gloved (Butyl or thick Nitrile)Chemical Safety GogglesNot required in fume hoodRisk of splashes and direct skin contact during dissolution and transfer.
Reaction Work-up & Purification Double-gloved (Butyl or thick Nitrile)Goggles & Full Face ShieldNot required in fume hoodIncreased risk of splashes during quenching, extractions, and transfers.
Spill Cleanup Heavy-duty Butyl or Nitrile GlovesGoggles & Full Face ShieldAir-purifying respirator with organic vapor/P100 cartridgesHigh potential for both dermal and respiratory exposure from a concentrated source.

Step-by-Step Protocol: Safe PPE Doffing (Removal)

The sequence of PPE removal is as critical as its selection to prevent cross-contamination.

  • Initial Decontamination: If there is visible contamination on your outer gloves, clean them with a suitable solvent (e.g., isopropanol) using a disposable wipe while still wearing them. Dispose of the wipe in a hazardous waste container.

  • Remove Outer Gloves: Carefully peel off the first pair of gloves, turning them inside out. Avoid touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste bin.

  • Remove Face Shield/Goggles: Handle by the strap or sides. Place in a designated area for cleaning and disinfection.

  • Remove Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside surface. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is contained within and store it appropriately.

  • Remove Inner Gloves: With one bare hand, slide your fingers under the cuff of the remaining glove on the other hand and peel it off, turning it inside out. With the now-ungloved hand, slide your fingers under the cuff of the final glove and remove it.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds[2][3].

Disposal Plan for Contaminated Materials

Proper disposal is the final step in the safe handling workflow.

  • Solid Chemical Waste: All unreacted Ethyl 2-fluoro-3-nitrobenzoate and reaction byproducts must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, wipes, and bench paper, that has come into contact with the chemical must be disposed of as solid hazardous waste[3][6]. Do not place it in the regular trash.

  • Empty Containers: To discard an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethyl acetate). Collect all three rinses as liquid hazardous waste. Once dry, deface the label and dispose of the container in the appropriate recycling or trash receptacle[11].

Visual Workflow: PPE Decision Process

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE when working with Ethyl 2-fluoro-3-nitrobenzoate.

PPE_Workflow cluster_start Initial Setup cluster_ppe PPE Selection by Task cluster_ensemble Required Ensemble start Task: Handle Ethyl 2-fluoro-3-nitrobenzoate fume_hood Work in Certified Chemical Fume Hood? start->fume_hood stop STOP! Do not proceed without a fume hood. fume_hood->stop No task_type What is the task? fume_hood->task_type Yes weighing Weighing Solid task_type->weighing Weighing solution Solution Work task_type->solution Solution Prep workup Work-up / Splash Risk task_type->workup Extraction/Quench spill Spill Cleanup task_type->spill Spill ppe_base Base PPE: - Double Gloves (Butyl/Nitrile) - Lab Coat - Goggles weighing->ppe_base ppe_respirator ADD: Particulate Respirator (N95/P100) weighing->ppe_respirator If no vented balance enclosure solution->ppe_base workup->ppe_base ppe_face_shield ADD: Full Face Shield workup->ppe_face_shield ppe_spill Spill PPE: - Heavy Gloves - Goggles & Face Shield - Chem-Resistant Apron - Air-Purifying Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

References

  • Synquest Labs. (2016). Safety Data Sheet: Ethyl 2-amino-6-fluoro-3-nitrobenzoate.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Ethyl 3-nitrobenzoate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • BenchChem. (2025). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

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